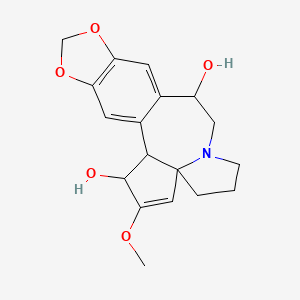

Cephalotaxine, 15-hydroxy-

Description

Historical Context and Discovery within the Cephalotaxus Genus

The investigation of alkaloids from the Cephalotaxus genus dates back to the mid-20th century. In 1954, Wall first reported the presence of alkaloids in these plants. nih.gov This initial finding paved the way for further research, leading to the isolation of cephalotaxine (B1668394) in 1963 by Paudler from Cephalotaxus drupacea and Cephalotaxus fortunei. nih.gov

Subsequent explorations into the chemical constituents of various Cephalotaxus species led to the discovery of a series of related alkaloids. 11-Hydroxycephalotaxine (B1199039) was first isolated from Cephalotaxus harringtonia var. drupacea. nih.govacs.org Its discovery, along with other oxygenated alkaloids like drupacine (B208478), expanded the understanding of the structural diversity within the Cephalotaxus alkaloid family. nih.govnih.govacs.org The presence of these minor alkaloids, often found alongside more abundant ones like cephalotaxine and its esters, highlighted the intricate biosynthetic pathways operating within the plant. nih.govresearchgate.net For instance, studies on Cephalotaxus hainanensis Li also identified 11-hydroxycephalotaxine among other known and new alkaloids. nih.govchemistry-chemists.com

Structural Uniqueness and Significance within Natural Product Chemistry

The Cephalotaxus alkaloids are characterized by a distinctive tetracyclic core. This framework consists of a benzazepine system (rings A and B) fused to a spiro-pyrrolidine-pentenediol moiety (rings C and D), creating a unique 1-azaspiro[4.4]nonane unit. nih.govresearchgate.net This intricate and novel arrangement has made these alkaloids a compelling target for synthetic chemists. google.com

The defining feature of 11-hydroxycephalotaxine is the presence of a hydroxyl group at the C-11 position of the cephalotaxine skeleton. nih.govresearchgate.net This seemingly minor modification has significant chemical implications. For example, 11-hydroxycephalotaxine can be readily converted to drupacine, another naturally occurring alkaloid with an ether bridge between C-11 and C-2, under acidic conditions. nih.govresearchgate.net This reactivity underscores the role of 11-hydroxycephalotaxine as a potential biosynthetic precursor to other structurally complex alkaloids within the genus. researchgate.netresearchgate.net The challenge of stereoselectively introducing the C-11 oxygen function has been a focus of several total synthesis efforts aimed at producing these and related alkaloids. researchgate.netacs.org

The structural diversity of natural products derived from plants has long been a source of inspiration for drug discovery. mdpi.com The unique architecture of 11-hydroxycephalotaxine and its congeners contributes to the vast chemical space of plant-derived secondary metabolites, which include a wide variety of compounds such as alkaloids, flavonoids, and terpenoids. mdpi.comcjnmcpu.com

Overview of Research Trajectories on 11-Hydroxycephalotaxine and Related Cephalotaxus Alkaloids

Initial research into Cephalotaxus alkaloids was largely driven by the discovery of the potent antileukemic activity of certain ester derivatives of cephalotaxine, such as harringtonine (B1672945) and homoharringtonine (B1673347). nih.govnih.govresearchgate.net While cephalotaxine itself is biologically inactive, its esters have demonstrated significant efficacy, with homoharringtonine (also known as omacetaxine) being approved for the treatment of chronic myeloid leukemia. nih.govnih.govcjnmcpu.com

This has spurred extensive research into the structure-activity relationships of this class of compounds. Although much of the focus has been on the antileukemic esters, the minor alkaloids, including 11-hydroxycephalotaxine, have also been subjects of investigation. nih.gov Research has encompassed their isolation and characterization from various Cephalotaxus species, as well as their chemical transformations and potential biological activities. researchgate.netresearchgate.net

In recent years, there has been a renewed interest in the Cephalotaxus alkaloids, leading to the identification of over 70 distinct compounds. nih.govresearchgate.net Synthetic studies have also seen a resurgence, with numerous methodologies being developed for the total synthesis of cephalotaxine and its analogues, including 11-hydroxycephalotaxine. nih.govresearchgate.netacs.orgresearchgate.net These synthetic efforts are crucial not only for providing access to these complex molecules for further biological evaluation but also for confirming their structures and exploring the synthesis of novel derivatives with potentially enhanced or different activities. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraene-3,12-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5/c1-22-15-7-18-3-2-4-19(18)8-12(20)10-5-13-14(24-9-23-13)6-11(10)16(18)17(15)21/h5-7,12,16-17,20-21H,2-4,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZCHXNLVRKQEGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC23CCCN2CC(C4=CC5=C(C=C4C3C1O)OCO5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Phytochemical Investigations of 11 Hydroxycephalotaxine

Isolation and Purification Methodologies for 11-Hydroxycephalotaxine (B1199039) and Analogues.[

infona.plCephalotaxusacs.orginfona.placs.orgresearchgate.netacs.orgacs.orgCephalotaxusresearchgate.netgoogle.comDistribution of 11-Hydroxycephalotaxine in the Cephalotaxaceae

Mentioned Compounds

Chemical Synthesis and Structural Modification of 11 Hydroxycephalotaxine and Analogues

Strategic Approaches to the Total Synthesis of the Cephalotaxine (B1668394) Core

The total synthesis of the cephalotaxine core has been a long-standing area of interest, leading to the development of numerous innovative synthetic strategies. These approaches often focus on the efficient construction of the characteristic spirocyclic and benzazepine ring systems.

Enamide cyclization has emerged as a powerful tool in the synthesis of nitrogen-containing heterocyclic compounds, including the Cephalotaxus alkaloids. beilstein-journals.orgnih.govnih.govbeilstein-journals.org Enamides, being amphiphilic synthons, can participate in various cyclization reactions. beilstein-journals.orgnih.govnih.govbeilstein-journals.org The iminium species generated from enamides can undergo further electrophilic additions, enabling the construction of complex ring systems. beilstein-journals.orgnih.govnih.govbeilstein-journals.org

One notable strategy involves a 7-endo selective aryl radical cyclization onto enamides to form the 3-benzazepine ring system, a key structural feature of the cephalotaxine skeleton. nih.govscispace.com It was discovered that the position of the carbonyl group within the enamide substrate plays a crucial role in directing the regioselectivity of the cyclization, favoring the desired 7-endo product. nih.govscispace.com This methodology provides a concise route to the core structure of cephalotaxine. nih.govscispace.com

Recent advancements have highlighted the use of enamide–alkyne cycloisomerization, [2+3] cycloadditions, and polycyclization reactions in the elegant total synthesis of several Cephalotaxus alkaloids. beilstein-journals.orgnih.gov These methods leverage the unique reactivity of enamides to efficiently construct the intricate polycyclic framework. beilstein-journals.orgnih.gov

Gold catalysis has become a significant area of research in organic synthesis, with applications in the construction of complex natural products. acs.orgacs.orgresearchgate.netucsb.edukisti.re.kr A novel gold-catalyzed [2+3] annulation reaction of enamides with propargyl esters has been developed for the synthesis of the 1-azaspiro rsc.orgrsc.orgnonane ring system, a key structural motif in cephalotaxine alkaloids. acs.orgacs.org This method facilitates the efficient assembly of functionalized azaspirocyclic building blocks. acs.orgacs.org

The strategy involves the strategic installation of the azaspirocyclic core through the gold-catalyzed annulation, followed by the construction of the benzazepine unit via a Witkop cyclization. acs.orgacs.org This approach has been successfully applied to the divergent total syntheses of (±)-cephalotaxine and (±)-cephalezomine H. acs.orgacs.org The reaction is typically catalyzed by an NHC-Au(I)/Ag(I) complex and provides an effective means of constructing the crucial aza-quaternary carbon center. acs.org

Table 1: Key Features of Gold-Catalyzed [2+3] Annulation

| Feature | Description |

| Reaction Type | [2+3] Annulation |

| Reactants | Enamides and Propargyl Esters |

| Catalyst | NHC-Au(I)/Ag(I) complex |

| Key Intermediate | Functionalized 1-azaspiro rsc.orgrsc.orgnonane |

| Application | Total synthesis of (±)-cephalotaxine and (±)-cephalezomine H |

Rhodium-catalyzed reactions have also proven to be highly effective in the asymmetric synthesis of the cephalotaxine core. lzu.edu.cnmedscape.comresearchgate.netnih.gov A novel rhodium-catalyzed asymmetric (2+3) annulation of tertiary enamides with enoldiazoacetates has been developed for the enantioselective construction of the cyclopentane (B165970) ring D of (−)-cephalotaxine. lzu.edu.cn This strategy focuses on the late-stage assembly of the most densely functionalized and stereochemically complex part of the molecule. lzu.edu.cn

This approach allows for the creation of the crucial spirocyclic aza-quaternary stereocenter with high enantioselectivity. lzu.edu.cn The synthesis starts from readily available homopiperonyl alcohol and proceeds through a concise sequence of nine steps to afford (−)-cephalotaxine. lzu.edu.cn A key step in this synthesis is the rhodium-catalyzed amide hydrosilylation followed by a one-pot acidic elimination of methanol (B129727). lzu.edu.cn This methodology has also been extended to the divergent syntheses of other Cephalotaxus alkaloids, including (−)-cephalotine B, (−)-fortuneicyclidin B, and (−)-fortuneicyclidin A. lzu.edu.cn

The Nazarov cyclization, an electrocyclic reaction of divinyl ketones to form cyclopentenones, has been a cornerstone in several total syntheses of cephalotaxine. acs.orgnih.govresearchgate.netresearchgate.netacs.orgjohnwoodgroup.comresearchgate.netthieme.deorganic-chemistry.org This reaction is particularly useful for constructing the five-membered ring of the cephalotaxine skeleton. nih.gov

One of the earliest applications of this strategy was by Weinreb in 1975. nih.gov More recently, a reductive oxy-Nazarov cyclization has been developed, providing an expedient route to the cyclopenta[1,2-b]pyrrolo[1,2-a]azepine ring system. acs.orgresearchgate.net This method involves a transannulation strategy and has been used in the concise total synthesis of (±)-cephalotaxine. acs.org The key transformation is a facile reductive oxy-Nazarov cyclization that proceeds under mild hydride reduction conditions. acs.org This variant of the Nazarov cyclization allows for the regio- and stereospecific annulation of a 5-hydroxy cyclopentenone. acs.org

Another approach utilized an iso-Nazarov-type cyclization in a formal synthesis of (±)-cephalotaxine. nih.gov This involved the reduction of a dioxolanone to form a putative oxonium intermediate that underwent a facile electrocyclization to yield a key intermediate as a single diastereomer. nih.gov

The intramolecular Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that has been widely employed in the synthesis of complex cyclic and polycyclic molecules, including the cephalotaxine skeleton. jst.go.jpresearchgate.netnih.govgoettingen-research-online.depurdue.eduwikipedia.orgchim.itresearchgate.netlibretexts.org This reaction allows for the construction of the benzazepine ring system.

In one approach, the treatment of 1-[2-(o-iodophenyl)acetyl]-1-azaspiro[4.4]non-8-en-7-one with a palladium catalyst afforded the cyclized product in a 51% yield, demonstrating the feasibility of this method for constructing the tetracyclic core. jst.go.jp The synthesis of cephalotaxine analogues has been achieved through two successive intramolecular palladium-catalyzed reactions: an allylic amination followed by a Heck reaction. nih.govgoettingen-research-online.de

Synthetic studies towards the total synthesis of (−)-cephalotaxine have utilized an intramolecular Heck reaction to establish the cis C3,4 stereochemistry. purdue.edu This key transformation, along with other methodologies, has paved the way for the construction of the azabicycle of the target with complete regio- and stereocontrol. purdue.edu The intramolecular Heck reaction offers advantages over its intermolecular counterpart, including the ability to use more substituted alkenes and improved efficiency and selectivity. libretexts.org

Table 2: Comparison of Heck Reaction Pathways

| Pathway | Catalyst System | Key Feature |

| Neutral | Pd(0) with phosphine (B1218219) ligands | Oxidative addition of aryl/alkenyl halide followed by migratory insertion. |

| Cationic | Pd(II) with a silver or thallium salt | Generation of a cationic palladium complex, often leading to different regioselectivity. |

| Anionic | Pd(0) with a halide scavenger | Involves an anionic palladium intermediate. |

The Stevens rearrangement, a 1,2-rearrangement of quaternary ammonium (B1175870) salts, has been utilized as a key transformation in the formal synthesis of cephalotaxine. acs.orgrsc.orgacs.orgresearchgate.netnih.govnumberanalytics.comgoogle.comwikipedia.org This reaction allows for the formation of crucial carbon-carbon bonds and the construction of complex molecular frameworks. numberanalytics.com

In some approaches, a Lewis acid-mediated acs.orgnih.gov-Stevens rearrangement of an N-allylated prolineamide is used to generate a key quaternary stereogenic center. nih.gov Another variation involves the Stevens rearrangement of a Weinreb amide to construct the azaspirocyclic skeleton. rsc.org Kim and coworkers have also elegantly used a diastereoselective acs.orgnih.gov-Stevens rearrangement for chirality transfer in their syntheses of C-11 oxygenated Cephalotaxus alkaloids. researchgate.net

Divergent Synthetic Pathways for Cephalotaxus Alkaloids

Divergent synthesis offers an efficient strategy to generate a library of structurally related natural products from a common intermediate. This approach is particularly valuable for Cephalotaxus alkaloids, enabling access to various members of the family by modifying a central scaffold. clockss.orgacs.org

Recent advancements have focused on creating the core tetracyclic or pentacyclic structures with high efficiency and stereocontrol. clockss.org A key challenge in the synthesis of these alkaloids is the construction of the azaspiro[4.4]nonane core (rings C and D) and the benzazepine system (rings A and B). researchgate.net

One notable divergent strategy involves the late-stage assembly of the D ring. For instance, a rhodium-catalyzed asymmetric (2 + 3) annulation of tertiary enamides with enoldiazoacetates has been developed to construct the cyclopentane D ring enantioselectively. researchgate.net This method allows for the rapid assembly of a functionalized tetracyclic intermediate, which can then be elaborated into various Cephalotaxus alkaloids. researchgate.net Starting from homopiperonyl alcohol, this pathway has led to the enantioselective total synthesis of (−)-cephalotaxine in just nine steps. researchgate.net Furthermore, by incorporating a Meinwald rearrangement, this strategy was extended to the first enantioselective divergent syntheses of (−)-cephalotine B, which features a C3−O−C11 oxo-bridged bond, and the fortuneicyclidins with their unique C3−C10 bond. researchgate.net

Another powerful divergent approach utilizes a dearomative spirocyclization of bromofurans with N-tosylhydrazones, catalyzed by palladium. This is followed by an acid-mediated tandem transformation to construct the tetracyclic skeleton already containing the C11-oxygen functional group. From this common tetracyclic intermediate, chemo- and catalytic functional group conversions have enabled the synthesis of fortuneicyclidins and cephalotine B. researchgate.net

Kim and coworkers have also demonstrated a divergent synthesis of C-11 oxygenated cephalotaxine-type alkaloids starting from a highly oxygenated platform molecule, which allows for access to diverse analogues through various redox adjustments. researchgate.net These divergent strategies not only provide access to the natural products themselves but also offer platforms for creating novel analogues for biological evaluation. clockss.org

| Key Divergent Strategy | Catalyst/Key Reaction | Resulting Alkaloids | Reference |

| Late-stage D-ring assembly | Rh-catalyzed (2 + 3) annulation, Meinwald rearrangement | (−)-Cephalotaxine, (−)-Cephalotine B, (−)-Fortuneicyclidins | researchgate.net |

| Dearomative spirocyclization | Pd-catalyzed dearomative spirocyclization | Fortuneicyclidins, Cephalotine B | researchgate.net |

| Oxygenated platform intermediate | Diastereoselective N-allylation/ clockss.orgresearchgate.net-Stevens rearrangement | C-11 oxygenated alkaloids | researchgate.net |

Enantioselective Synthesis of Cephalotaxine Scaffolds

The stereocontrolled synthesis of the cephalotaxine scaffold is of paramount importance, as the biological activity of these alkaloids is often dependent on their absolute configuration. Numerous enantioselective total syntheses have been reported, employing a variety of chiral sources and asymmetric catalytic methods.

A significant challenge in these syntheses is the construction of the spirocyclic aza-quaternary stereocenter at C5. researchgate.net Recent strategies have focused on the late-stage, asymmetric construction of the cyclopentane D ring. researchgate.net A novel Rh-catalyzed asymmetric (2 + 3) annulation reaction has been successfully employed for the enantioselective formation of this crucial ring system. researchgate.net This approach has enabled a concise, nine-step enantioselective total synthesis of (−)-cephalotaxine from the readily available homopiperonyl alcohol. researchgate.net

Another strategy utilizes L-proline as a chiral starting material and the sole source of chirality. This approach has been used to achieve the collective asymmetric total synthesis of six different C-11 oxygenated Cephalotaxus alkaloids. sci-hub.stresearchgate.net A key sequence in this synthesis involves a diastereoselective N-allylation, a stereospecific clockss.orgresearchgate.net-Stevens rearrangement, and an intramolecular Friedel–Crafts reaction, which together construct a complex tetracyclic intermediate in a highly stereoselective manner. sci-hub.st From this common intermediate, a series of oxidation state adjustments leads to the various target alkaloids. sci-hub.stresearchgate.net

Other enantioselective approaches include:

Intramolecular Heck Reaction: A reductive intramolecular Heck reaction of a chiral enone has been used in a formal total synthesis of (−)-cephalotaxine. clockss.org

Au-catalyzed [2 + 3] Annulation: A gold-catalyzed annulation of enamides with propargyl esters provides a method for the rapid assembly of functionalized 1-azaspiro[4.4]nonane building blocks, which are key intermediates in the synthesis of cephalotaxine. nih.gov

Palladium-Catalyzed Allylic Amination: An intramolecular Pd-catalyzed allylic amination has been used to form the spirocycle, followed by a Heck reaction to construct the seven-membered ring. researchgate.net

These enantioselective strategies have not only made the natural alkaloids more accessible but have also provided routes to non-natural enantiomers for structure-activity relationship studies. researchgate.net

| Enantioselective Method | Key Transformation | Chiral Source/Catalyst | Target | Reference |

| Late-stage D-ring formation | Asymmetric (2+3) annulation | Chiral dirhodium complex | (−)-Cephalotaxine | researchgate.net |

| Chirality transfer from proline | N-allylation, clockss.orgresearchgate.net-Stevens rearrangement, Friedel-Crafts | L-proline | C-11 oxygenated alkaloids | sci-hub.stresearchgate.net |

| Intramolecular cyclization | Reductive Heck reaction | Chiral enone | (−)-Cephalotaxine (formal) | clockss.org |

| Spirocycle formation | Au-catalyzed [2+3] annulation | Gold catalyst | (±)-Cephalotaxine | nih.gov |

| Tandem cyclization | Pd-catalyzed allylic amination, Heck reaction | Not specified | Precursor to Cephalotaxine | researchgate.net |

Semisynthetic Routes to 11-Hydroxycephalotaxine (B1199039) Derivatives

Semisynthesis, starting from the naturally abundant cephalotaxine, provides a practical alternative to total synthesis for accessing derivatives of 11-hydroxycephalotaxine. This approach is particularly useful for creating novel esters and other analogues for biological evaluation.

A primary focus of semisynthetic efforts has been the esterification of the C-11 hydroxyl group. However, direct esterification can be challenging. An enantioselective semisynthesis of novel cephalotaxine esters has been developed through the metal-catalyzed asymmetric hydrogenation of β-substituted itaconic acid monoesters. researchgate.net This method allows for the convenient preparation of cephalotaxine derivatives with chiral 2′-substituted-succinic acid 4-mono-methyl esters as side chains. researchgate.net

The development of semisynthetic routes to C-11 oxygenated analogues has been driven by the need to explore structure-activity relationships (SAR). For example, a series of new derivatives were synthesized by modifying the core structure of cephalotaxine with amino acids to increase solubility and potentially modulate cytotoxicity. researchgate.net While many semisynthetic studies focus on the C-3 ester side chain of compounds like homoharringtonine (B1673347), the principles can be applied to the C-11 position of 11-hydroxycephalotaxine. researchgate.net The development of versatile synthetic methods is crucial for producing unnatural Cephalotaxus alkaloid analogues for SAR studies, as the structural modification of the natural products has been somewhat limited by the difficulty of their synthesis. acs.org

Strategies for Targeted Structural Modifications at the C-11 Position

The introduction and modification of the hydroxyl group at the C-11 position of the cephalotaxine skeleton is a significant synthetic challenge due to the remote nature of this stereocenter. sci-hub.st Several strategies have been developed to achieve this transformation, both through total synthesis and by modification of existing scaffolds.

One of the early total syntheses of (±)-11-hydroxycephalotaxine was achieved by Fuchs and coworkers, utilizing a strategy based on vinyl sulfones. acs.org In other work, Fuchs introduced a C-11 hydroxyl group from a tetracyclic lactam intermediate via a two-step α-oxidation followed by a stereoselective reduction of the resulting α-keto lactam. sci-hub.st

More recent approaches have focused on introducing the C-11 oxygen functionality early in the synthetic sequence. As mentioned, the collective asymmetric total synthesis of C-11 oxygenated alkaloids by Kim's group utilizes L-proline as a chiral starting material to set the stereochemistry of the entire molecule, including the C-11 hydroxyl group. sci-hub.st

Other strategies for C-11 functionalization include:

Pummerer Reaction: This reaction has been explored for the introduction of an oxygen function at C-11, starting from a precursor with a methylthio group at this position. clockss.org

Moriarty Oxidation: This method has been used for the functionalization of the D-ring in conjunction with efforts to introduce the C-11 oxygen. clockss.org

Dearomative Spirocyclization: A Pd-catalyzed dearomative spirocyclization followed by an acid-mediated tandem transformation has been used to construct the tetracyclic skeleton with the C-11 oxygen functionality already in place. researchgate.net

These methods provide access to 11-hydroxycephalotaxine and its analogues, which are important for studying the biological role of the C-11 substituent. It is known that 11-hydroxycephalotaxine can be readily converted to the bridged ether drupacine (B208478) under acidic conditions. sci-hub.stnih.gov

| Method for C-11 Functionalization | Key Reagents/Reaction | Starting Material Type | Reference |

| Total Synthesis via Vinyl Sulfones | Vinyl sulfone chemistry | Acyclic precursors | acs.org |

| α-Oxidation/Reduction | m-CPBA, stereoselective reduction | Tetracyclic lactam | sci-hub.st |

| Chirality Transfer from Proline | Diastereoselective N-alkylation, Stevens rearrangement | L-proline | sci-hub.st |

| Pummerer Reaction | Trifluoroacetic anhydride (B1165640) (TFAA) | C-11 methylthio-substituted intermediate | clockss.org |

| Dearomative Spirocyclization | Pd-catalyst, N-tosylhydrazone | Bromofuran derivative | researchgate.net |

Development of Non-Natural Enantiomers for Structure-Activity Relationship Studies

The synthesis of non-natural enantiomers of biologically active compounds is a cornerstone of medicinal chemistry, providing crucial insights into the stereochemical requirements for target binding and activity. In the context of Cephalotaxus alkaloids, the development of enantiomeric forms is essential for detailed structure-activity relationship (SAR) studies.

While much of the synthetic effort has focused on the naturally occurring (−)-enantiomers, stereodivergent syntheses have been developed that can provide access to both enantiomers. For example, a stereodivergent formal total synthesis of (+)- and (−)-cephalotaxine has been reported. researchgate.net The isolation of naturally occurring enantiomeric Cephalotaxus alkaloids, such as (+)-acetylcephalofortine C, although rare, further highlights the potential for stereochemistry to influence biological activity. nih.govkib.ac.cn

SAR studies on Cephalotaxus alkaloids have revealed that the ester side chain at C-3 is critical for the potent antitumor activity of compounds like homoharringtonine. researchgate.net However, modifications to the core cephalotaxine skeleton, including at the C-11 position, also play a role in modulating activity. researchgate.net The development of non-natural enantiomers of 11-hydroxycephalotaxine and its derivatives would allow for a systematic investigation of the stereochemical requirements at the C-11 position for any observed biological effects. For instance, the cytotoxicity of various rearranged and enantiomeric alkaloids from Cephalotaxus sinensis has been evaluated against human cancer cell lines, with some compounds showing potent activities. researchgate.net While specific SAR studies on the enantiomers of 11-hydroxycephalotaxine are not extensively detailed in the reviewed literature, the synthetic methodologies now exist to produce these compounds, paving the way for such investigations.

Biosynthesis of Cephalotaxine Type Alkaloids Relevant to 11 Hydroxycephalotaxine

Proposed Phenylethylisoquinoline Alkaloid (PIA) Pathway Origin

The biosynthesis of Cephalotaxine-type alkaloids, including 11-hydroxycephalotaxine (B1199039), is proposed to originate from the phenylethylisoquinoline alkaloid (PIA) pathway. pnas.orgresearchgate.net This pathway begins with the condensation of two key precursors derived from amino acids: dopamine (B1211576), which comes from L-tyrosine, and 4-hydroxydihydrocinnamaldehyde (4-HDCA), which originates from L-phenylalanine. nih.gov The crucial joining of these two molecules through a Pictet-Spengler reaction forms the fundamental 1-phenethylisoquinoline scaffold, which serves as the common precursor for all PIA compounds. pnas.orgnih.gov Labeling experiments have provided evidence that cephalotaxine (B1668394) is indeed a member of the phenylethylisoquinoline alkaloid family. researchgate.net The elucidation of this early pathway is a significant step toward understanding the complete biosynthesis of these medicinally important alkaloids. pnas.orgnih.gov

Identification and Characterization of Key Biosynthetic Enzymes

Recent research has successfully identified and characterized key enzymes that play pivotal roles in the PIA pathway, shedding light on the molecular machinery responsible for the synthesis of the cephalotaxine backbone. pnas.orgnih.gov These discoveries have been instrumental in reconstructing the biosynthetic route and understanding its divergence from other related alkaloid pathways.

Phenethylisoquinoline Scaffold Synthase (ChPSS) Activity

A novel protein, designated as Phenethylisoquinoline Scaffold Synthase (ChPSS), has been identified as the key enzyme driving the Pictet-Spengler condensation of dopamine and 4-HDCA to form the 1-phenethylisoquinoline scaffold. pnas.orgpnas.org This enzyme represents a critical branching point, diverting metabolites from the benzylisoquinoline alkaloid (BIA) pathway towards the biosynthesis of PIAs. pnas.orgnih.gov While ChPSS shares functional similarity with norcoclaurine synthase (NCS), which is involved in BIA biosynthesis, it exhibits low sequence identity, suggesting a case of convergent evolution for the Pictet-Spengler condensation function. pnas.org The identification of ChPSS was a major breakthrough, as the enzyme responsible for this crucial condensation step had previously remained elusive. pnas.orgpnas.org

Double-Bond Reductases (ChDBR) in Pathway Divergence

Another key enzyme identified in the PIA pathway is a double-bond reductase (ChDBR). pnas.orgnih.gov This enzyme is crucial for the formation of 4-hydroxydihydrocinnamaldehyde (4-HDCA) from a precursor derived from cinnamic acid. pnas.org The action of ChDBR represents another point of divergence, in this case from the lignin (B12514952) biosynthesis pathway. pnas.orgnih.gov The reduction of the double bond in the cinnamaldehyde (B126680) derivative by ChDBR commits the precursor to the PIA pathway. pnas.org The characterization of ChDBR, along with ChPSS, has provided a more complete picture of the early, pathway-defining steps in cephalotaxine biosynthesis. pnas.org

Implications for Biotechnological Production and Biodiversity Preservation

The elucidation of the early biosynthetic pathway of PIAs has significant implications for both biotechnological applications and the conservation of biodiversity. pnas.orgresearchgate.net The natural source of these valuable alkaloids, the Cephalotaxus genus, includes endangered species, creating a conflict between their potential for producing life-saving drugs and the need for their preservation. pnas.orgnih.gov

The identification of key enzymes like ChPSS and ChDBR opens the door for the heterologous production of the 1-phenethylisoquinoline scaffold in microbial systems such as Escherichia coli. pnas.orgnih.gov By engineering microorganisms with the genetic blueprint for these enzymes, it is possible to create sustainable and scalable "cell factories" for the production of this crucial precursor. nih.gov This approach circumvents the reliance on slow-growing and endangered plant sources, thereby alleviating the pressure on wild populations and contributing to biodiversity preservation. pnas.orgresearchgate.net Furthermore, understanding the enzymatic steps allows for the potential to engineer novel pathways and produce derivatives with potentially enhanced therapeutic properties. nih.govresearchgate.net This biotechnological approach represents a promising strategy to ensure a stable supply of these important pharmaceutical compounds while protecting the natural world. pnas.org

Molecular and Cellular Biological Activities of 11 Hydroxycephalotaxine and Its Derivatives

In Vitro Antiviral Activities

Cephalotaxine (B1668394) and its ester derivative, homoharringtonine (B1673347), have been shown to inhibit the replication of the Hepatitis B virus (HBV) in vitro. researchgate.nete-century.us Studies using the HBV-infected human hepatoblastoma cell line HepG2 2.2.15 demonstrated that these compounds could suppress HBV production. researchgate.nete-century.us The inhibitory effect was observed at concentrations that were 10- to 100-fold lower than those that caused toxicity to the host cells, suggesting a potential therapeutic window. e-century.us Further research has corroborated the inhibitory effects of cephalotaxine and its derivatives against HBV. researchgate.net

The antiviral spectrum of cephalotaxine and its esters extends to various viral families, though with noted specificity. Within the Flaviviridae family, results have been mixed. For instance, cephalotaxine was found to inhibit Zika virus (ZIKV), a prominent flavivirus, by impeding its replication and stability. researchgate.net However, in studies using bovine viral diarrhoea virus (BVDV) as a surrogate for the hepatitis C virus (another flavivirus), cephalotaxine and homoharringtonine showed no protective effect and induced toxicity in the host cells. researchgate.nete-century.us

Beyond flaviviruses, these compounds have shown activity against other viral families. Harringtonine (B1672945), another cephalotaxine ester, demonstrates potent inhibition of Chikungunya virus (CHIKV), an alphavirus, by suppressing viral protein expression. bio-techne.com The antiviral activity of these esters has also been documented against Varicella-Zoster virus (VZV), a type of herpesvirus. researchgate.net More recently, homoharringtonine was identified as an inhibitor of SARS-CoV-2 replication in vitro, with a reported IC50 value of 2.55 μM. tocris.comnih.gov The natural compound homoharringtonine has been reported to exhibit broad antiviral activity both in vitro and in vivo. medchemexpress.com

In Vitro Antitumor and Antileukemic Activities of Cephalotaxine Esters

The most extensively studied biological activity of cephalotaxine esters is their potent cytotoxicity against various cancer cell lines. While the parent compound, cephalotaxine, is generally inactive, the esterification of its C3 hydroxyl group confers significant antitumor and antileukemic properties. adooq.comnih.gov

Early biological evaluations of cephalotaxine esters revealed their acute toxicity toward murine leukemia cell lines, with P388 being a key model. adooq.commedchemexpress.com Several natural esters, including harringtonine, homoharringtonine, isoharringtonine, and deoxyharringtonine (B1197191), have demonstrated significant activity against P388 leukemia cells. altogenlabs.com Homoharringtonine was noted as being particularly effective in increasing the lifespan of mice bearing P388 leukemia. nih.gov The structure of the ester side chain is critical; for example, a synthesized rearranged isomer of deoxyharringtonine proved to be inactive in the P-388 lymphocytic leukemia system, highlighting the specific structural requirements for activity. nih.gov

Table 1: In Vitro Cytotoxicity of Cephalotaxine Esters against P388 Murine Leukemia Cell Line

| Compound | IC50 (ng/mL) | Source(s) |

| Deoxyharringtonine | 7.5 | adooq.comtargetmol.com |

| Homoharringtonine | 17 | adooq.com |

| Homodeoxyharringtonine | 56 | adooq.com |

| Cephalezomine A | 27 | nih.gov |

| Cephalezomine B | 56 | nih.gov |

| Cephalezomine C | 24 | nih.gov |

Cephalotaxine esters have demonstrated potent cytotoxic activity against a range of human hematopoietic cancer cell lines. Deoxyharringtonine, for instance, shows exceedingly potent activity against cell lines such as the human acute promyelocytic leukemia cell line HL-60. adooq.comtargetmol.com Other derivatives have been evaluated against human leukemia lines THP-1 (acute monocytic leukemia) and K562 (chronic myelogenous leukemia), showing various levels of antiproliferative effects. altogenlabs.comgoogle.com Hainanensine, another Cephalotaxus alkaloid, was found to be the most active compound against both THP-1 and K562 cells in one study. altogenlabs.com

Table 2: In Vitro Cytotoxicity of Cephalotaxine Alkaloids against Human Hematopoietic Cell Lines

| Compound | Cell Line | Activity (GI50/IC50) | Source(s) |

| Deoxyharringtonine | HL-60 | Potent (Value not specified) | adooq.comtargetmol.com |

| Homoharringtonine | HL-60 | 0.013 µM (IC50) | nih.gov |

| Homoharringtonine | K562 | 0.014 µM (IC50) | nih.gov |

| Hainanensine | THP-1 | 0.24 ± 0.07 µM (GI50) | altogenlabs.comgoogle.com |

| Hainanensine | K562 | 0.29 ± 0.01 µM (GI50) | altogenlabs.comgoogle.com |

| Cephalofortuneine A | THP-1 | 1.83 ± 0.06 µM (GI50) | google.com |

| Cephalofortuneine A | K562 | 2.51 ± 0.16 µM (GI50) | google.com |

| Cephalofortuneine B | THP-1 | 2.59 ± 0.07 µM (GI50) | google.com |

| Cephalofortuneine B | K562 | 3.32 ± 0.17 µM (GI50) | google.com |

In addition to their antileukemic effects, cephalotaxine esters have been evaluated against various human solid tumor cell lines. nih.govsci-hub.seresearchgate.net Homoharringtonine (HHT) has shown activity against the human colon carcinoma cell line HCT-116 and various melanoma cell lines. medchemexpress.combiovalley.fr Studies specifically testing novel cephalotaxine alkaloids have used HCT-116 (colon cancer), A375 (melanoma), and SK-Mel-28 (melanoma) as benchmark cell lines. researchgate.net Research has shown that HHT can inhibit the proliferation of A375 melanoma cells and induce G2/M cell cycle arrest. biovalley.frsci-hub.se It is also reported to be cytotoxic to the SK-Mel-28 melanoma cell line at micromolar concentrations. tocris.comnih.gov

Table 3: In Vitro Cytotoxicity of Cephalotaxine Esters against Human Solid Tumor Cell Lines

| Compound | Cell Line | Cell Type | Activity (IC50) | Source(s) |

| Homoharringtonine | HCT-116 | Colon Carcinoma | 0.013 µM | adooq.commedchemexpress.com |

| Cephalofortine E | HCT-116 | Colon Carcinoma | 7.46 ± 0.77 μM | researchgate.net |

| Homoharringtonine | A375 | Melanoma | IC50 calculated, specific value not stated in source | biovalley.fr |

| Homoharringtonine | SK-Mel-28 | Melanoma | 7.36 x 10⁻⁷ M (~0.736 µM) |

Investigations into the Molecular Mechanisms of Action (Predominantly of active derivatives)

The anticancer activity of 11-hydroxycephalotaxine (B1199039) derivatives, particularly homoharringtonine (HHT), stems from a multi-faceted mechanism of action that primarily targets fundamental cellular processes. These include the direct inhibition of protein synthesis, disruption of polyribosomes, cell cycle arrest, and the induction of programmed cell death (apoptosis). nih.govresearchgate.net

Inhibition of Protein Synthesis at the Ribosomal Level

The primary mechanism by which active derivatives of 11-hydroxycephalotaxine, such as homoharringtonine (HHT), exert their cytotoxic effects is through the inhibition of protein synthesis. nih.govtocris.comresearchgate.net This process occurs at the level of the ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. nih.govfrontiersin.orgyoutube.com

HHT specifically targets the 60S ribosomal subunit in eukaryotic cells. tocris.comashpublications.org It binds to the A-site cleft of the ribosome, a critical region for the binding of aminoacyl-tRNA during the elongation phase of translation. nih.govnih.gov By occupying this site, HHT effectively blocks the incoming aminoacyl-tRNA from binding, thereby preventing peptide bond formation and halting the elongation of the nascent polypeptide chain. ashpublications.orgnih.gov This leads to a global inhibition of protein synthesis. nih.gov

Early research indicated that HHT preferentially interacts with free ribosomes rather than those already engaged in translation (polysomes). nih.gov This suggests that its principal effect is on the initiation and early elongation steps of protein synthesis. nih.govresearchgate.net The inhibition of the synthesis of proteins with short half-lives, such as the oncoproteins Bcr-Abl, Mcl-1, and Myc, is a key consequence of HHT's action and contributes significantly to its anticancer effects. ashpublications.orgnih.gov

Induction of Polyribosome Breakdown

A direct consequence of the inhibition of protein synthesis initiation by homoharringtonine (HHT) is the breakdown of polyribosomes. arkat-usa.orgresearchgate.net Polyribosomes, or polysomes, are complexes of multiple ribosomes simultaneously translating a single mRNA molecule. The efficient synthesis of proteins relies on the integrity of these structures.

Effects on Cell Cycle Progression

Homoharringtonine (HHT) has been shown to interfere with the normal progression of the cell cycle, a critical process for cell proliferation. nih.govaccscience.com The specific phase of the cell cycle that is arrested can vary depending on the cell type.

In some cancer cell lines, such as hepatocellular carcinoma and melanoma, HHT has been observed to induce cell cycle arrest at the S phase or G2/M phase. nih.govnih.gov For instance, in melanoma cells, HHT was found to cause an arrest in the G2/M phase. nih.gov In contrast, studies on acute myeloid leukemia (AML) cells have demonstrated that HHT can induce a G0/G1 phase arrest. haematologica.org Furthermore, research on human chronic myeloid leukemia K562 cells indicated that HHT caused a decrease in G1 phase cells and an increase in S phase cells. nih.gov This cell-type-specific effect on the cell cycle highlights the complex interplay between HHT and the regulatory machinery of cell division. The disruption of the cell cycle ultimately inhibits the proliferation of cancer cells. accscience.com

Apoptosis Induction Mechanisms

A key outcome of the cellular stresses induced by homoharringtonine (HHT), including protein synthesis inhibition and cell cycle arrest, is the activation of apoptosis, or programmed cell death. nih.govtandfonline.com HHT triggers apoptosis through multiple interconnected pathways.

One of the primary mechanisms involves the downregulation of anti-apoptotic proteins with short half-lives. aacrjournals.org A notable example is Myeloid Cell Leukemia-1 (Mcl-1), a pro-survival protein that is rapidly depleted following the inhibition of protein synthesis by HHT. ashpublications.orgaacrjournals.org The reduction in Mcl-1 levels disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to mitochondrial membrane potential loss and the release of cytochrome c. ashpublications.orgaacrjournals.orgaging-us.com

The release of cytochrome c into the cytoplasm initiates a caspase cascade. aacrjournals.org HHT has been shown to activate key executioner caspases, including caspase-3 and caspase-9, as well as the initiator caspase-8 in some contexts. nih.govtandfonline.comaacrjournals.org The activation of these caspases leads to the cleavage of essential cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in the dismantling of the cell. nih.govtandfonline.com

Furthermore, HHT can induce apoptosis through other signaling pathways. In some cancer cells, it has been shown to activate the Hippo pathway and modulate the PI3K/AKT and mTOR signaling pathways, all of which can influence apoptosis. nih.govnih.gov The induction of DNA damage is another mechanism by which HHT can trigger apoptosis. nih.gov

Other In Vitro Biological Investigations (e.g., antimicrobial activity of Cephalotaxus extracts/compounds)

In addition to their well-documented anticancer properties, extracts and compounds from the Cephalotaxus genus have been investigated for other biological activities, most notably their antimicrobial effects. cjnmcpu.com

Studies have demonstrated that various extracts from Cephalotaxus species possess antibacterial and antifungal properties. cjnmcpu.comthieme-connect.com For example, acetone (B3395972) and methanol (B129727) extracts of Cephalotaxus griffithii stem bark have shown inhibitory effects against bacteria such as Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus. nih.gov The acetone extract was found to be particularly effective. nih.gov Similarly, ethanol (B145695) extracts of Cephalotaxus harringtonia have exhibited a high antibacterial effect against a range of bacterial strains. medicine.dp.ua

Research has also identified specific compounds from Cephalotaxus with antimicrobial activity. Diterpenes isolated from the seeds of Cephalotaxus harringtonia, such as ferruginol (B158077) and 6,12-dihydroxyabieta-5,8,11,13-tetraen-7-one, have demonstrated activity against Gram-positive bacteria. thieme-connect.comnih.gov However, these diterpenes were not effective against Gram-negative bacteria or yeasts. nih.gov

Furthermore, endophytic fungi isolated from Cephalotaxus plants have been identified as a source of antimicrobial compounds. nih.govgeneticsmr.orgoup.com Extracts from these fungi have shown inhibitory activity against various pathogenic bacteria and fungi. nih.govoup.com For instance, some endophytic fungal strains from Cephalotaxus hainanensis displayed significant activity against Fusarium oxysporum and various bacteria. nih.gov This suggests that the antimicrobial properties of Cephalotaxus may be attributed not only to the plant's own secondary metabolites but also to the microorganisms residing within its tissues.

Structure Activity Relationship Sar Studies of Cephalotaxine Type Alkaloids

Impact of C3-Ester Side Chain Variations on Biological Potency

The esterification of the C3-hydroxyl group of cephalotaxine (B1668394) is a critical determinant of its biological activity. google.comannualreviews.org While cephalotaxine itself is biologically inactive, its ester derivatives, such as harringtonine (B1672945), homoharringtonine (B1673347), and deoxyharringtonine (B1197191), exhibit significant anticancer properties. researchgate.netgoogle.com The structure of this ester side chain is highly specific for potent activity. annualreviews.org

Key findings from various studies highlight the following:

Necessity of the Ester Moiety : The presence of an ester function at the C3 position is essential for the cytotoxic activity of Cephalotaxus alkaloids. annualreviews.orgacs.org Saponification of this ester group leads to the inactive cephalotaxine. google.com

Complexity of the Side Chain : Simple acylation with groups like a pivaloyl chain does not confer the desired biological activity. google.com An elaborate C3 ester side chain is necessary for significant anticancer effects. google.com The side chains of biologically active harringtonines commonly feature a 2-alkyl-2-carbomethoxymethyl-2-hydroxyacetyl unit. google.com

Influence on Cytotoxicity : Variations in the ester side chain structure lead to differential activity profiles. nih.govcjnmcpu.com For instance, deoxyharringtonine, homoharringtonine, and homodeoxyharringtonine display potent cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range against P388 leukemia cells. nih.gov The most potent among these is often deoxyharringtonine. acs.org

Synthetic Accessibility and Potency : The synthesis of these complex esters is challenging due to steric hindrance around the C3-hydroxyl group. nih.gov Despite these challenges, synthetic and semi-synthetic analogs have been created to probe the structure-activity relationship. For example, the bis(demethyl)deoxyharringtonine analogue was synthesized and anticipated to have potent antiproliferative activity. nih.gov

Table 1: Cytotoxicity of Cephalotaxine Esters with Varying C3-Side Chains

| Compound | C3-Ester Side Chain Variation | Cell Line | IC50 (ng/mL) |

|---|---|---|---|

| Deoxyharringtonine | Differs from Homoharringtonine | P388 leukemia | 7.5 |

| Homoharringtonine | Standard reference | P388 leukemia | 17 |

| Homodeoxyharringtonine | Lacks a hydroxyl group present in Homoharringtonine | P388 leukemia | 56 |

This table presents the half maximal inhibitory concentration (IC50) values for different Cephalotaxine esters against the P388 leukemia cell line, illustrating the impact of side chain variations on cytotoxic potency. Data sourced from nih.gov.

Significance of Specific Hydroxyl Groups in the Acyl Chain for Activity

The presence and position of hydroxyl groups within the acyl side chain are crucial for the biological potency of cephalotaxine esters.

Key findings include:

Requirement of an α-Hydroxyl Group : An α-hydroxyl group in the acyl portion of the side chain is considered absolutely necessary for significant biological activity. annualreviews.org The absence of this feature, as seen in certain synthetic analogs, leads to a loss of potency. annualreviews.org

Role of the 2'-Hydroxy Group : The 2'-hydroxy group in the acyl chain is proposed to be necessary for adequate activity. nih.gov This is supported by the observation that compounds lacking this feature show unimpressive potency. nih.gov

Impact on Lipophilicity and MDR : The presence or absence of a hydroxyl group can drastically affect the lipophilicity of the molecule. For example, homoharringtonine and homodeoxyharringtonine differ only by a single hydroxyl group at the 6'-position of the acyl side-chain. This difference significantly alters their calculated lipophilicity (clogP) values and their susceptibility to multidrug resistance. scribd.com

Correlation of Structural Features with Multidrug Resistance Profiles

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. Interestingly, structural modifications of cephalotaxine alkaloids can modulate their susceptibility to MDR mechanisms.

Key observations include:

Lipophilicity and MDR Susceptibility : There is a correlation between the lipophilicity of the ester side chain and low susceptibility to MDR. google.com More lipophilic compounds tend to be less affected by MDR. scribd.com For instance, homodeoxyharringtonine, which is more lipophilic than homoharringtonine, shows lower susceptibility to MDR. scribd.com

Hydrogen Bond Donating Groups : The inclusion of a hydrogen bond donating group at the C7' position of the ester side chain is a modification suggested to modulate MDR susceptibility. google.com

Differential Activity in Resistant Cells : Variations in the ester chain structure confer differing activity profiles against vincristine-resistant cell lines like HL-60/RV+. nih.gov This suggests that rational molecular design based on these natural products could lead to new agents effective against multi-drug resistant cancers. nih.govcjnmcpu.com

Table 2: Correlation of Structural Features with Multidrug Resistance

| Compound | Key Structural Feature | clogP Value | Resistance Index (HL-60/RV+ vs. HL-60) |

|---|---|---|---|

| Homoharringtonine (HHT) | 6'-hydroxyl group present | 0.95 (more polar) | 125 (high susceptibility to MDR) |

| Homodeoxyharringtonine | 6'-hydroxyl group absent | >1.2 (more hydrophobic) | <19 (low susceptibility to MDR) |

This table illustrates the relationship between the presence of a hydroxyl group, calculated lipophilicity (clogP), and the resistance index in a multidrug-resistant cell line. A lower resistance index indicates lower susceptibility to MDR. Data sourced from scribd.com.

Stereochemical Influence on Biological Activity

The stereochemistry of both the cephalotaxine core and the ester side chain plays a vital role in determining the biological activity of these alkaloids.

Key stereochemical aspects include:

Configuration at C3 : The ester side chains are attached to the C3-hydroxyl group. The configuration at this position is crucial. Most naturally occurring potent esters have an H-3 α-configuration. cjnmcpu.com

Chirality of the Side Chain : The side chain itself is chiral, and its stereochemistry is critical. For example, the synthesis of the acyl side-chain of homoharringtonine often involves the creation of a specific chiral center. google.com

Advanced Analytical Methodologies for 11 Hydroxycephalotaxine Research

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the characterization of 11-hydroxycephalotaxine (B1199039). Various spectroscopic methods provide complementary information that, when combined, allows for an unambiguous determination of its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex tetracyclic structure of 11-hydroxycephalotaxine. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the carbon skeleton and the placement of protons.

In ¹H NMR, the chemical shifts, coupling constants, and signal multiplicities provide detailed information about the connectivity of protons in the molecule. oregonstate.edu For instance, the aromatic protons on the A ring and the protons on the methylenedioxy group typically appear in distinct regions of the spectrum. researchgate.net

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom, including quaternary carbons which are not visible in ¹H NMR. oregonstate.edu The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl, etc.). Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. bhu.ac.in Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the complete bonding network and finalize the structural assignment of the alkaloid.

Table 1: Representative NMR Data for the Cephalotaxine (B1668394) Skeleton (Note: Specific shifts for 11-hydroxycephalotaxine may vary slightly based on solvent and instrumentation. This table represents typical values for the core structure.)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | ~130 |

| 2 | ~6.7-6.9 (s) | ~105 |

| 3 | - | ~147 |

| 4 | - | ~146 |

| 5 | ~6.6-6.8 (s) | ~101 |

| 6 | ~5.9 (s) | ~101 (O-CH₂-O) |

| 7 | ~2.5-3.0 (m) | ~30 |

| 8 | ~1.8-2.2 (m) | ~35 |

| 9 | ~3.0-3.5 (m) | ~53 |

| 10 | - | ~52 |

| 11 | ~4.8-5.0 | ~70-80 (C-OH) |

| 12b | ~3.5-3.8 (m) | ~65 |

| 13a | ~4.2-4.5 (d) | ~75 |

| 14 | ~2.0-2.8 (m) | ~50 |

| 15 | - | ~98 |

Data synthesized from general knowledge of the cephalotaxine scaffold and related alkaloid data. researchgate.netnih.govdokumen.pub

Mass spectrometry (MS) is essential for determining the molecular weight and formula of 11-hydroxycephalotaxine. libretexts.org High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides a highly accurate mass measurement, allowing for the deduction of the elemental composition. nih.gov The molecular formula for 11-hydroxycephalotaxine is C₁₈H₂₁NO₅, with a corresponding molecular weight of approximately 331.36 g/mol . weikeqi-biotech.com HRMS analysis would show a protonated molecule [M+H]⁺ at an m/z value very close to 332.1442.

Analysis of the fragmentation patterns observed in the mass spectrum (MS/MS) provides further structural confirmation. The fragmentation can reveal the loss of specific functional groups, such as the hydroxyl group (-OH) or parts of the tetracyclic ring system, which helps to piece together the molecular structure. acs.org

Infrared (IR) spectroscopy is used to identify the functional groups present in 11-hydroxycephalotaxine. utdallas.edu The spectrum would be expected to show characteristic absorption bands for the hydroxyl (O-H) group, typically a broad peak around 3400 cm⁻¹. Other expected signals include those for aromatic C-H stretching (around 3000-3100 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C-O stretching for the ether and alcohol functionalities, and C=C stretching for the aromatic ring. pressbooks.pubpg.edu.pl

Ultraviolet (UV) spectroscopy provides information about the conjugated systems within the molecule. researchgate.net The benzazepine ring system with its methylenedioxy substituent gives rise to characteristic absorption maxima in the UV region, typically around 240 nm and 290 nm. researchgate.net

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure and absolute configuration of a crystalline compound. uol.deuhu-ciqso.es By analyzing the diffraction pattern of X-rays passing through a single crystal of 11-hydroxycephalotaxine, it is possible to calculate the precise coordinates of every atom in the molecule. uol.de This technique provides unambiguous proof of the compound's relative stereochemistry. To determine the absolute configuration (the exact spatial arrangement of the atoms), techniques involving anomalous dispersion are often used, which is crucial for chiral molecules like the Cephalotaxus alkaloids. wikipedia.orgucibio.pt The absolute configuration of related alkaloids has been confirmed using this powerful technique. researchgate.net

When single crystals suitable for X-ray diffraction are not available, Electronic Circular Dichroism (ECD) provides a powerful alternative for determining the absolute configuration of chiral molecules. The experimental ECD spectrum, which measures the differential absorption of left and right circularly polarized light, is compared with a theoretically calculated spectrum. researchgate.net A good match between the experimental and calculated spectra for a particular stereoisomer allows for the confident assignment of the absolute configuration. researchgate.net This method has been successfully applied to determine the stereochemistry of new alkaloids isolated from Cephalotaxus species. researchgate.net

Chromatographic Separation and Quantification Methods

Chromatography is the cornerstone for the isolation and quantification of 11-hydroxycephalotaxine from its natural sources. wikipedia.orgbyjus.com Given that it is often a minor alkaloid within a complex mixture of structurally similar compounds, high-resolution separation techniques are required. nih.gov

High-Performance Liquid Chromatography (HPLC) is a widely used method for both the analytical and preparative separation of 11-hydroxycephalotaxine. nih.govjournalagent.com Reversed-phase columns (such as C18) with a mobile phase typically consisting of a buffered methanol-water or acetonitrile-water gradient are effective for isolating the compound from crude plant extracts. nih.gov

For quantification, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This highly sensitive and selective technique allows for the accurate measurement of 11-hydroxycephalotaxine concentrations in various biological matrices, even at very low levels. The use of deuterated internal standards can further improve the accuracy and reproducibility of the quantification. nih.gov Gas chromatography (GC) coupled with mass spectrometry (GC-MS) has also been utilized for the analysis of Cephalotaxus alkaloids. acs.orgepdf.pub

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components within a liquid sample. advancechemjournal.comopenaccessjournals.com The technique relies on a liquid mobile phase that carries the sample through a column packed with a solid stationary phase. advancechemjournal.com The separation is based on the differential partitioning of the analyte molecules between the two phases. advancechemjournal.com For compounds like 11-hydroxycephalotaxine, reversed-phase HPLC is the most common approach, where the stationary phase is non-polar and the mobile phase is a polar aqueous-organic mixture. advancechemjournal.com

The development of a robust HPLC method is a systematic process aimed at achieving optimal separation of the target analyte from other components in the sample. Key parameters that are optimized include the stationary phase (column chemistry and dimensions), the mobile phase composition (solvents and additives like buffers or ion-pairing agents), the flow rate, and the detector settings. humanjournals.com

Research on Cephalotaxus alkaloids has led to the development of various HPLC methods. For instance, a common stationary phase is the C18 column, which provides a non-polar surface for interaction. mednexus.orgmdpi.com The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or water with trifluoroacetic acid) and organic solvents like acetonitrile (B52724) and methanol (B129727). mdpi.comtandfonline.com A gradient elution, where the mobile phase composition changes over the course of the analysis, is frequently used to effectively separate a wide range of alkaloids with different polarities present in a crude extract. tandfonline.com

Detection is typically performed using a UV detector, as the aromatic structure of Cephalotaxus alkaloids allows for strong absorbance at specific wavelengths, commonly around 270 nm or 291 nm. mdpi.comtandfonline.com The sensitivity of some HPLC methods can be as low as five nanograms per injection for related alkaloids. tandfonline.com The identity of a peak corresponding to a specific compound is confirmed by comparing its retention time with that of an authentic standard. tandfonline.com

Table 1: Examples of HPLC Method Parameters for Cephalotaxus Alkaloid Analysis

| Parameter | Method 1 | Method 2 |

| Stationary Phase | Not specified, but likely reversed-phase | YMC Pack Pro C18 (4.6 × 250 mm, 5 μm) mdpi.com |

| Mobile Phase | Linear Gradient: tandfonline.comStart: 70:15:15 (10 mM Ammonium Acetate pH 4.0 : Acetonitrile : Methanol)End: 55:30:15 (over 30 min) | Gradient: mdpi.com0.1% Trifluoroacetic acid (TFA) in water (A) and Acetonitrile (B)0-10 min, 7% B; 40 min, 60% B; 45 min, 100% B; 50 min, 7% B |

| Flow Rate | 1.2 mL/min tandfonline.com | 1.0 mL/min mdpi.com |

| Column Temperature | Not specified | 30 °C mdpi.com |

| Detection | UV at 291 nm tandfonline.com | UV at 270 nm mdpi.com |

| Analyte Example | Cephalotaxine tandfonline.com | Harringtonine (B1672945), Homoharringtonine (B1673347) mdpi.com |

| Retention Time | Cephalotaxine: 15.5 min tandfonline.com | Not specified |

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography technology. ijsrtjournal.comwaters.com It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically less than 2 µm). austinpublishinggroup.com This reduction in particle size, combined with instrumentation that can handle much higher system pressures (up to 100 MPa or ~15,000 psi), results in dramatic improvements in resolution, speed, and sensitivity compared to traditional HPLC. waters.comaustinpublishinggroup.comresearchgate.net The enhanced performance allows for much faster analysis times and reduced solvent consumption, making it a more efficient and economical choice for modern analytical laboratories. ijsrtjournal.comaustinpublishinggroup.com

In the context of 11-hydroxycephalotaxine and related compounds, UPLC is particularly advantageous for the qualitative and quantitative analysis of alkaloids in various Cephalotaxus species. cjnmcpu.com Its superior resolving power is beneficial for separating structurally similar alkaloids that may be present in a single plant extract. cjnmcpu.com Studies have shown that UPLC is an effective technique for the simultaneous determination of multiple Cephalotaxus alkaloids, such as cephalotaxine, harringtonine, and homoharringtonine. cjnmcpu.com

The application of UPLC, often coupled with mass spectrometry (UPLC-MS), provides a powerful tool for both targeted quantification and broader phytochemical profiling. nih.gov The high resolution separates the compounds, while the mass spectrometer provides mass-to-charge ratio data, which aids in structural confirmation and identification of unknown compounds. nih.gov This is invaluable for analyzing complex mixtures and for metabolic studies within the Cephalotaxus genus. The increased sensitivity of UPLC means that even trace-level components can be detected and quantified accurately. austinpublishinggroup.com

Table 2: Characteristics and Applications of UPLC in Alkaloid Research

| Feature | Description |

| Principle | Based on standard liquid chromatography but uses columns with <2 µm particles and very high pressure systems (~15,000 psi) to enhance performance. waters.comaustinpublishinggroup.com |

| Advantages | Increased resolution, speed, and sensitivity over HPLC. ijsrtjournal.comaustinpublishinggroup.com Shorter run times and lower solvent usage lead to higher throughput and cost savings. researchgate.net |

| Column Technology | Typically utilizes columns with smaller internal diameters (e.g., 2.1 mm) and lengths (e.g., 50-100 mm) packed with sub-2 µm particles. austinpublishinggroup.com |

| Instrumentation | Requires specialized pumps capable of delivering mobile phase at high pressure and detectors with high sampling rates to capture the very narrow peaks. waters.comresearchgate.net |

| Application | Has been successfully used for the simultaneous determination of multiple alkaloids in Cephalotaxus hainanensis. cjnmcpu.com It is considered advantageous for both qualitative and quantitative analysis of these compounds. cjnmcpu.com |

Future Research Directions and Translational Perspectives

Innovations in Stereoselective Total Synthesis of Complex Cephalotaxine (B1668394) Alkaloids

The complex, polycyclic structure of Cephalotaxine alkaloids has made them a challenging and attractive target for synthetic organic chemists. researchgate.net Recent years have seen significant innovations aimed at improving the efficiency and stereocontrol of total synthesis, moving beyond classical approaches to embrace modern catalytic methods.

Key areas of innovation include:

Cascade Reactions : Strategies that build the full Cephalotaxine substructure in a single, efficient operation are a major focus. One such approach involves the oxidative ring-opening of a furan that triggers a spontaneous transannular Mannich cyclization, constructing the complex core in one step with a 60% yield. researchgate.net

Enantioselective Strategies : Achieving high enantioselectivity is crucial for producing biologically active alkaloids. A novel strategy has been developed that focuses on the late-stage asymmetric assembly of the D-ring, which contains a high density of stereogenic centers. This was accomplished using a Rh-catalyzed asymmetric (2+3) annulation to construct the crucial cyclopentane (B165970) D-ring with its unique spirocyclic aza-quaternary stereocenter. acs.org This method enabled a concise, nine-step enantioselective total synthesis of (–)-cephalotaxine. acs.org

These advancements not only make these valuable compounds more accessible for biological study but also provide platforms for creating novel analogs with potentially enhanced therapeutic properties. researchgate.net

| Synthetic Strategy | Key Reaction/Method | Target Alkaloid(s) | Key Advantages |

|---|---|---|---|

| Pd-Catalyzed Dearomative Spirocyclization | Tandem skeletal rearrangement and Friedel–Crafts cyclization | Fortuneicyclidins A & B, Cephalotine B | Concise synthesis of complex pentacyclic skeletons chemistryviews.org |

| Furan Oxidation-Transannular Mannich Cyclization | Cascade reaction building the full substructure in a single operation | (–)-Cephalotaxine, (–)-Homoharringtonine | High efficiency (60% yield for cascade), excellent enantioselectivity researchgate.net |

| Late-Stage Asymmetric D-Ring Assembly | Rh-catalyzed asymmetric (2 + 3) annulation | (–)-Cephalotaxine | Concise (9 steps), minimal purification, high enantioselectivity acs.org |

| Amide Bis-alkylation/Ring Closing Metathesis | Direct transformation of tertiary lactams into tert-alkylamines | (±)-Cephalotaxine | Rapid construction of 1-azaspirocycles from readily available amides chemistryviews.org |

Elucidation of Remaining Biosynthetic Steps and Pathways for Comprehensive Understanding

Despite the medicinal importance of Cephalotaxine alkaloids like homoharringtonine (B1673347) (HHT), the complete biosynthetic pathway has remained elusive until recently. biorxiv.org Understanding this pathway is critical for developing metabolic engineering strategies for sustainable production.

Recent breakthroughs have utilized a combination of untargeted metabolomics, stable-isotope labeling, and transcriptomics to map a near-complete biosynthesis of cephalotaxine (CET). biorxiv.org This research has revealed several key insights:

Key Precursors : Phenylalanine and tyrosine have been identified as specific precursors incorporated into the cephalotaxine structure. researchgate.netnih.gov

Novel Intermediates and Enzymes : Seven CET pathway intermediates and six novel biosynthetic enzymes have been discovered and characterized. biorxiv.org These include non-canonical cytochrome P450s, an atypical short-chain dehydrogenase, and a 2-oxoglutarate-dependent dioxygenase that collectively form the signature pentacyclic backbone. biorxiv.org

Compartmentalization of Biosynthesis : A fascinating discovery is the spatial separation of the biosynthetic process within the Cephalotaxus plant. The core alkaloid, CET, is actively synthesized in the growing root tips. biorxiv.org The likely direct precursor to CET, cephalotaxinone, is also produced in the roots and then appears to be distributed throughout the plant for subsequent elaboration into ester alkaloids like HHT. biorxiv.orgbiorxiv.org

However, gaps in our knowledge remain. Future research will need to focus on identifying the final enzymatic steps that convert cephalotaxinone to cephalotaxine and the subsequent esterification steps that produce the various biologically active alkaloids like HHT. A complete understanding of the pathway will pave the way for reconstituting it in microbial hosts for industrial-scale production. biorxiv.org

Exploration of Novel Biological Targets and Mechanisms of Action

The primary established biological activity of Cephalotaxine esters, such as homoharringtonine, is the inhibition of protein synthesis, which underpins their potent antileukemic effects. nih.govresearchgate.net HHT has been approved for the treatment of chronic myeloid leukemia. nih.gov However, ongoing research is uncovering a broader range of biological activities and potential therapeutic applications for this class of alkaloids.

New areas of investigation include:

Antiviral Activity : Recent studies have shown that harringtonine (B1672945) (HT) can inhibit the entry of SARS-CoV-2 into host cells by targeting both the viral spike protein and the host cell's TMPRSS2 protease. researchgate.net Derivatives of cephalotaxine are also being synthesized and evaluated for their ability to inhibit pseudovirus entry into cells. researchgate.net

Broader Antiproliferative Effects : Beyond leukemia, various Cephalotaxine-type alkaloids have demonstrated antiproliferative effects against other human cancer cell lines, including THP-1 (leukemia) and K562 (chronic myelogenous leukemia), with GI₅₀ values in the micromolar range. rsc.org

Overcoming Drug Resistance : Variations in the ester side chain of these alkaloids confer different activity profiles, signaling potential new avenues for designing molecules to combat multi-drug resistance in cancer. researchgate.net

Future studies will likely focus on elucidating the precise molecular interactions behind these newly discovered activities. Identifying novel protein targets and understanding how structural modifications to the cephalotaxine core affect biological function are key objectives. This exploration could significantly expand the therapeutic applications of this important natural product family.

| Compound/Derivative | Biological Activity | Mechanism of Action (if known) | Potential Application |

|---|---|---|---|

| Homoharringtonine (HHT) | Antileukemic | Inhibition of protein synthesis at the ribosomal level nih.govresearchgate.net | Chronic Myeloid Leukemia nih.gov |

| Harringtonine (HT) | Antiviral (SARS-CoV-2) | Targets viral S protein and host TMPRSS2 to inhibit membrane fusion researchgate.net | COVID-19 |

| Hainanensine | Antiproliferative | Not fully elucidated | Leukemia (THP-1, K562 cell lines) rsc.org |

| Cephalotaxine (CET) | Largely inactive | Lacks the ester side chain crucial for potent antitumor activity tandfonline.com | Precursor for semi-synthesis of active esters researchgate.net |

Strategies for Sustainable Production of Cephalotaxine-Type Alkaloids

The primary source of Cephalotaxine alkaloids is the slow-growing Cephalotaxus plant, making reliance on natural harvesting unsustainable and unable to meet potential demand. biorxiv.org The limited availability of the active esters has driven significant interest in developing alternative, sustainable production platforms.

Current and future strategies include:

Semi-synthesis : The most common production method for homoharringtonine involves extracting the more abundant but biologically inactive precursor, cephalotaxine, from the plant and then chemically attaching the active ester side chain. researchgate.netumich.edu Research continues to focus on making this esterification process more efficient due to the steric hindrance of the reactants. tandfonline.com

Plant Cell Culture : Culturing Cephalotaxus cells in bioreactors offers a more controlled and environmentally friendly alternative to whole plant extraction. researchgate.net Research in this area focuses on optimizing culture conditions and using elicitors, such as coronatine and methyl jasmonate, to significantly boost the production of cephalotaxine in suspension cells. researchgate.netresearchgate.net

Metabolic Engineering and Synthetic Biology : The elucidation of the biosynthetic pathway is the critical first step toward transferring the entire production machinery into a microbial host like Saccharomyces cerevisiae (yeast) or Escherichia coli. biorxiv.orgmdpi.com This approach, which has been successful for other complex plant-derived alkaloids, promises a scalable, reliable, and economically viable production method independent of plant cultivation. biorxiv.orgmdpi.com Future work will involve identifying all the necessary genes and optimizing their expression in a heterologous host to achieve high yields. biorxiv.org

The development of a robust microbial fermentation process for Cephalotaxine and its derivatives represents the ultimate goal for sustainable production, ensuring a stable supply for both clinical use and further research.

Q & A

Q. Example Workflow :

Identify conflicting studies (e.g., Study A: IC = 10 nM; Study B: IC = 500 nM).

Re-test under unified conditions (e.g., same cell line, passage number, and incubation time).

Validate via orthogonal assays (e.g., apoptosis flow cytometry vs. MTT assay) .

Basic: What are the best practices for synthesizing 15-hydroxy-cephalotaxine in a reproducible manner?

Methodological Answer:

- Route Optimization : Start with cephalotaxine as a precursor. Use regioselective hydroxylation with Sharpless dihydroxylation or enzymatic catalysis (e.g., cytochrome P450 mimics) to introduce the 15-hydroxy group. Monitor reaction progress via TLC every 30 minutes .

- Purification Strategy : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (methanol/water). Characterize intermediates at each step .

- Yield Documentation : Report isolated yields (not theoretical) and provide detailed spectral data for all intermediates in supplementary materials .

Q. Key Considerations :

- Prioritize derivatives with >10-fold selectivity for cancer cells.

- Validate in vivo using xenograft models (e.g., BALB/c mice) for lead candidates .

Basic: How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for 15-hydroxy-cephalotaxine?

Methodological Answer:

- Data Harmonization : Compile literature NMR data into a centralized database (e.g., SciFinder substructure search) and flag outliers. Re-run spectra under identical conditions (solvent, temperature, concentration) .

- Collaborative Validation : Share raw FID files with independent labs for reprocessing (e.g., MestReNova software) to rule out instrumental artifacts .

- Dynamic Effects Analysis : Investigate solvent-induced shifts (e.g., DMSO vs. CDCl) and tautomeric equilibria using variable-temperature NMR .

Advanced: What strategies optimize the scalability of 15-hydroxy-cephalotaxine isolation from natural sources?

Methodological Answer: